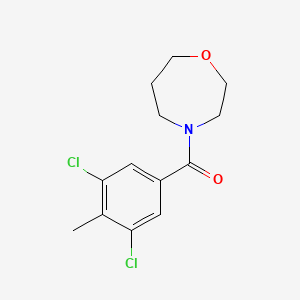![molecular formula C15H19N3O2 B5655866 3-amino-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5655866.png)
3-amino-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one
カタログ番号 B5655866
分子量: 273.33 g/mol
InChIキー: GRGALROFWPMNNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one belongs to the class of compounds known as 2H-chromen-2-ones or coumarins, which are of significant interest due to their diverse chemical properties and potential pharmaceutical applications.
Synthesis Analysis
- A study by Abbaspour-Gilandeh et al. (2016) reported a simple, efficient one-pot synthesis of 2-amino-4H-chromene, a similar compound, using a novel, environmentally friendly nanocatalyst in water. This indicates the potential for green chemistry approaches in synthesizing related compounds (Abbaspour-Gilandeh et al., 2016).
- Another research by Kibou et al. (2016) described the synthesis of amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, highlighting the use of environmentally friendly methods and mild reaction conditions (Kibou et al., 2016).
Molecular Structure Analysis
- The molecular structure of related 2H-chromen-2-one derivatives has been characterized using various techniques like X-ray diffraction, confirming the complex structure of these compounds (Dmitriev et al., 2015).
Chemical Reactions and Properties
- Research by Aiyelabola et al. (2017) on 4-hydroxy-3-nitro-2H-chromen-2-one, a structurally similar compound, showed how it forms coordination compounds in basic media, indicating the reactive nature of these compounds (Aiyelabola et al., 2017).
Physical Properties Analysis
- The physical properties of 2H-chromen-2-one derivatives, such as solubility, melting points, and crystal structure, can be inferred from studies like those by Medyouni et al. (2013), which provide insight into the compound's behavior under different conditions (Medyouni et al., 2013).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and potential for forming various derivatives, can be understood through studies like those by Zhou et al. (2012) and Li et al. (2022), which explore the synthesis of related pyridone derivatives indicating the versatility and reactivity of the 2H-chromen-2-one framework (Zhou et al., 2012), (Li et al., 2022).
特性
IUPAC Name |
3-amino-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-13-14(17-7-10-18-8-3-4-9-18)11-5-1-2-6-12(11)20-15(13)19/h1-2,5-6,17H,3-4,7-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGALROFWPMNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=C(C(=O)OC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![7-methyl-2-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5655784.png)
![[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5655794.png)

![ethyl 4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B5655808.png)
![1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5655816.png)
![1-(cyclopentylcarbonyl)-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-4-piperidinecarboxamide](/img/structure/B5655822.png)
![1'-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5655832.png)
![1-(cyclobutylcarbonyl)-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5655837.png)
![2-(2-methoxyethyl)-9-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655859.png)
![4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5655869.png)

![8-(6-cyclopropyl-4-pyrimidinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5655890.png)
![3-[1-(2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]piperidine-1-carboxamide](/img/structure/B5655895.png)
![1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5655909.png)